molecular formula C21H18F3N3O4S B2657942 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide CAS No. 921818-55-5

3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide

Cat. No.: B2657942
CAS No.: 921818-55-5
M. Wt: 465.45
InChI Key: KDAYFBUVWKQFEG-UHFFFAOYSA-N
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Description

The compound 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide is a multifaceted molecule with potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a thiazole ring, a trifluoromethyl-substituted phenyl group, and a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the thiazole ring. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to ensure the desired product formation.

  • Thiazole Ring Formation: : The thiazole ring can be synthesized using a variety of methods, including cyclization reactions involving thioamides and α-haloketones.

  • Trifluoromethylphenyl Group Introduction: : The trifluoromethylphenyl group is often introduced through nucleophilic aromatic substitution reactions.

  • Coupling Reactions: : The final steps involve coupling the synthesized thiazole ring with the trifluoromethylphenyl group and subsequently attaching the benzamide core.

Industrial Production Methods:

For large-scale industrial production, optimizing the synthesis route to minimize costs and maximize yield is crucial. This typically involves using high-efficiency reactors, automated processes, and robust purification methods to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy groups.

  • Reduction: : Reduction reactions can target the thiazole ring or the oxo group, altering the compound's properties.

Common Reagents and Conditions:

  • Oxidation: : Reagents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: : Sodium borohydride or lithium aluminum hydride are typical reducing agents.

  • Substitution: : Conditions often involve the use of strong bases like sodium hydride or catalytic amounts of palladium in cross-coupling reactions.

Major Products Formed:

The major products from these reactions depend on the specific reagents and conditions used, but generally involve derivatives with modified functional groups that can enhance or alter the compound's properties.

Scientific Research Applications

Chemistry:

In chemistry, this compound is studied for its reactivity and potential as a precursor to more complex molecules.

Biology:

In biological research, it can be used as a probe to study enzyme functions or as a potential lead compound in drug discovery due to its unique structural features.

Medicine:

Medically, the compound shows promise in the development of new pharmaceuticals, particularly as inhibitors for specific enzymes or receptors.

Industry:

Industrially, it may find applications in the development of new materials or as intermediates in the synthesis of other valuable compounds.

Mechanism of Action

When compared to similar compounds like 3,5-dimethoxybenzoic acid or N-(4-(2-oxoethyl)thiazol-2-yl)benzamide, the unique features of 3,5-dimethoxy-N-(4-(2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thiazol-2-yl)benzamide, such as the trifluoromethyl-substituted phenyl group, provide distinct advantages in terms of stability, reactivity, and biological activity.

Comparison with Similar Compounds

  • 3,5-dimethoxybenzoic acid

  • N-(4-(2-oxoethyl)thiazol-2-yl)benzamide

  • 4-(trifluoromethyl)aniline

  • Benzamide derivatives with different substituents

This compound's uniqueness lies in its multi-functional structure, making it a valuable subject of study for scientists across various disciplines

Properties

IUPAC Name

3,5-dimethoxy-N-[4-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O4S/c1-30-16-7-12(8-17(10-16)31-2)19(29)27-20-26-15(11-32-20)9-18(28)25-14-5-3-13(4-6-14)21(22,23)24/h3-8,10-11H,9H2,1-2H3,(H,25,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAYFBUVWKQFEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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